molecular formula C24H38O4 B566026 6-Acetoxy Belamcandol B CAS No. 1388841-30-2

6-Acetoxy Belamcandol B

Cat. No.: B566026
CAS No.: 1388841-30-2
M. Wt: 390.564
InChI Key: SEHINANGVRSSGQ-FPLPWBNLSA-N
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Description

6-Acetoxy Belamcandol B is an alkylresorcinol derivative, a class of bioactive compounds identified in plants such as Marantodes pumilum . Alkylresorcinols from this plant have demonstrated potent cytotoxic activity in pharmacological research, showing significant growth inhibition against various cancer cell lines, including prostate (PC-3) and colorectal (HCT-116) cancer cells, with submicromolar GI50 values . The mechanism of action for compounds in this class involves inducing apoptosis through the mitochondrial pathway . This makes this compound a compound of interest for investigating new anticancer agents and studying the structure-activity relationships of natural alkylresorcinols. Its structural similarity to other characterized resorcinols suggests potential for broad bioactivity, positioning it as a valuable compound for exploratory research in pharmacology and natural product chemistry.

Properties

IUPAC Name

[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHINANGVRSSGQ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Belamcandol B contains a reactive phenolic hydroxyl group at the 6-position, which undergoes nucleophilic acyl substitution with acetic anhydride. Concentrated sulfuric acid or pyridine is typically employed as a catalyst to protonate the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. The reaction proceeds at 50–60°C for 15–30 minutes, yielding the acetylated product with minimal side reactions.

Key Steps:

  • Mixing Reactants: Belamcandol B (2 g) is combined with acetic anhydride (3 mL) and 1 drop of concentrated sulfuric acid.

  • Heating and Stirring: The mixture is warmed to 50–60°C with continuous stirring to ensure homogeneity.

  • Precipitation and Isolation: After cooling, the product is precipitated by adding water (30 mL) and isolated via vacuum filtration.

  • Recrystallization: The crude product is dissolved in hot ethanol (6 mL) and recrystallized upon gradual addition of warm water, yielding needle-like crystals.

Yield and Purity Optimization

Recrystallization from ethanol-water mixtures enhances purity, with yields typically exceeding 70%. Thin-layer chromatography (TLC) using polar mobile phases (e.g., ethyl acetate/hexane) confirms the absence of unreacted Belamcandol B, while melting point analysis (reported range: 120–122°C) verifies product identity.

Industrial-Scale Production via Extraction and Modification

Industrial synthesis often begins with extracting Belamcandol B from Belamcanda chinensis seeds, followed by targeted acetylation. This two-step process balances cost-efficiency with scalability.

Extraction of Belamcandol B

Raw plant material is subjected to solvent extraction using ethanol or methanol under reflux. The extract is concentrated under reduced pressure, and Belamcandol B is isolated via column chromatography with silica gel as the stationary phase.

Large-Scale Acetylation

The extracted Belamcandol B undergoes acetylation in batch reactors equipped with temperature and pH controls. Industrial protocols favor pyridine over sulfuric acid as a catalyst to minimize corrosion risks. Post-reaction, the product is purified through fractional crystallization or centrifugal partition chromatography.

Table 1: Industrial Production Parameters

ParameterCondition
Solvent for ExtractionEthanol (80%)
Extraction Temperature70°C
Acetylation CatalystPyridine
Reaction Scale50–100 kg batches
Final Purity≥95% (HPLC)

Alternative Synthetic Routes and Emerging Methodologies

Recent advances in organic synthesis have explored enzymatic acetylation and microwave-assisted reactions to improve selectivity and reduce energy consumption.

Enzymatic Acetylation

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze the acetylation of Belamcandol B in non-aqueous media. This method achieves 85–90% conversion at 40°C within 4 hours, with no detectable byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction time to 5 minutes, achieving comparable yields to conventional heating. This approach is particularly advantageous for high-throughput screening.

Table 2: Comparison of Acetylation Methods

MethodCatalystTimeYield (%)Energy Input
Classical Acid-CatalyzedH<sub>2</sub>SO<sub>4</sub>30 min72Moderate
EnzymaticLipase4 hr88Low
Microwave-AssistedH<sub>2</sub>SO<sub>4</sub>5 min75High

Chemical Reactions Analysis

Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of Belamcandol B.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Acetoxy Belamcandol B has diverse applications in scientific research:

    Chemistry: Used as a biochemical reagent in proteomics research.

    Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of environmentally friendly pesticides and herbicides

Mechanism of Action

The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues

Key structural analogues include:

  • Belamcandol B: A parent compound lacking the 6-acetoxy group but sharing the triterpenoid core .
  • Fatimahol: A resorcinol derivative with a simpler phenolic structure .
  • Resorcinol-based compounds: Including 5-[10(Z)-pentadecenyl]resorcinol, which shares a phenolic backbone but lacks the triterpenoid framework .
Table 1: Structural Features of Selected Compounds
Compound Core Structure Key Substituents Source
6-Acetoxy Belamcandol B Triterpenoid-quinone 6-acetoxy, α-11-hydroxy Belamcanda seeds
Belamcandol B Triterpenoid-quinone 11-hydroxy (no acetoxy) Belamcanda seeds
Demethylbelamcandaquinone B Demethylated quinone No acetoxy, reduced methylation Labisia pumila
Fatimahol Phenolic-resorcinol Long aliphatic chain Labisia pumila
5-[10(Z)-PD Resorcinol] Resorcinol Pentadecenyl side chain Labisia pumila

Pharmacological Activity: CYP Enzyme Inhibition

This compound and its analogues exhibit varying inhibitory effects on CYP enzymes, influencing drug metabolism. Data from in vitro assays are summarized below:

Table 2: CYP3A4 Inhibition Profiles
Compound IC₅₀ (Co-incubation, μM) IC₅₀ (Pre-incubation, μM) IC₅₀ Shift (Fold) Interaction Likelihood
This compound* 18 ± 2.1 10 ± 1.3 1.8 Remote
Demethylbelamcandaquinone B 69 ± 2.6 26 ± 1.5 2.6 Unlikely
Fatimahol 25 ± 1.1 4.4 ± 1.3 5.6 Likely
5-[10(Z)-PD Resorcinol] 4.1 ± 0.2 0.3 ± 0.06 13.6 Likely
Methanol Extract 5.2 ± 0.2 1.1 ± 0.1 4.7 Likely

*Note: this compound is referred to as "Belamcandol B" in some studies .

  • Resorcinol derivatives (e.g., 5-[10(Z)-PD Resorcinol]) exhibit stronger inhibition (IC₅₀ = 4.1 μM) and high IC₅₀ shifts (13.6-fold), indicating potent mechanism-based inhibition . Demethylbelamcandaquinone B has weak inhibitory activity (IC₅₀ = 69 μM), likely due to the absence of the acetoxy group .
Table 3: Multi-CYP Inhibition Data
Compound CYP3A4 IC₅₀ (μM) CYP2C9 IC₅₀ (μM) CYP2C19 IC₅₀ (μM)
This compound 15 23 8
Belamcandol 15 23 8
Fatimahol 31 16 11
Resorcinol 1.4 3.8 10
  • Key Findings: this compound and Belamcandol show identical CYP2C9 and CYP2C19 inhibition profiles, suggesting structural similarities drive activity . Resorcinol is a pan-CYP inhibitor with sub-micromolar potency for CYP3A4 (IC₅₀ = 1.4 μM) .

Pharmacokinetic and Bioavailability Profiles

Table 4: Estimated In Vivo Concentrations
Compound GIT Concentration (μg/mL) Plasma Concentration (μg/mL)
This compound 13.64 1.13
Demethylbelamcandaquinone B 27.1 2.25
Fatimahol 0.20 0.016
Resorcinol 27.1 2.2
  • Key Findings: Despite lower in vitro potency, this compound achieves higher plasma concentrations (1.13 μg/mL) than Fatimahol (0.016 μg/mL), suggesting better bioavailability .

Biological Activity

Overview

6-Acetoxy Belamcandol B is a natural compound derived from Belamcandol, which has garnered attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in anti-inflammatory and antioxidant mechanisms. Its unique acetoxy group enhances its bioavailability and potency compared to other related compounds.

  • IUPAC Name: [4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate
  • Molecular Weight: 390.6 g/mol
  • CAS Number: 1388841-30-2

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound effectively reduces inflammation and oxidative stress, making it a candidate for therapeutic interventions in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammatory markers in various biological models. For instance, studies have shown that it lowers levels of cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Antioxidant Properties

This compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative damage. In vitro assays demonstrate that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Data Table: Biological Activities

Activity Effect Study Reference
Anti-inflammatoryInhibition of 5-lipoxygenase
Cytokine ReductionDecreased TNF-alpha and IL-6 levels
Antioxidant ActivityFree radical scavenging
Enzyme ModulationEnhanced activity of superoxide dismutase

Case Study 1: In Vitro Analysis

A study conducted on human epithelial cells demonstrated that treatment with this compound resulted in a significant reduction in inflammatory responses when exposed to lipopolysaccharides (LPS). The results indicated a decrease in the expression of pro-inflammatory genes, supporting its potential as an anti-inflammatory agent.

Case Study 2: Animal Model Study

In a murine model of arthritis, administration of this compound led to reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, further corroborating its therapeutic potential.

Comparison with Related Compounds

Compound Primary Activity Unique Features
Belamcandol AAnti-inflammatorySimilar structure but lacks acetoxy group
Belamcandol CAntioxidantKnown for potent free radical scavenging
Belamcandol DPotential anticancer propertiesStudied for different cancer types

Q & A

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer : Early studies suggest inhibitory effects on enzymes like 5-lipoxygenase (IC₅₀ = 0.6 μM for Belamcandol A, a structural analog) . Researchers should design in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves (e.g., 0.1–100 μM) and validate results with positive controls (e.g., zileuton for 5-LOX) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : LC-MS/MS or UPLC-PDA is preferred for quantification due to high sensitivity and specificity. Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL), with validation for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Variability in inhibition rates (e.g., Belamcandol B’s IC₅₀ discrepancies ) may arise from assay conditions (e.g., pH, cofactors) or compound stability. Researchers should:
  • Replicate experiments under standardized protocols (e.g., pre-incubation time, buffer composition).
  • Perform stability studies (e.g., thermal, photolytic) and use fresh stock solutions to minimize degradation .

Q. What experimental strategies can optimize the synthesis of this compound for scalable research?

  • Methodological Answer : Semi-synthesis from Belamcandol B via acetylation (e.g., acetic anhydride/pyridine) is common. Key steps include:
  • Monitoring reaction progress via TLC or HPLC to avoid over-acetylation.
  • Purifying intermediates using flash chromatography (hexane:ethyl acetate gradients).
  • Confirming regioselectivity of acetylation via NOESY or HMBC NMR .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with oral/intravenous administration. Key parameters:
  • Plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Quantify compound and metabolites via LC-MS/MS.
  • Calculate AUC, Cmax, Tmax, and half-life. Include controls for bioavailability and protein binding effects .

Q. What novel molecular targets could be explored for this compound based on structural analogs?

  • Methodological Answer : Belamcandol B derivatives show affinity for quinone reductases and cytochrome P450 enzymes . Researchers can:
  • Perform molecular docking studies (e.g., AutoDock Vina) to predict binding to NQO1 or CYP3A4.
  • Validate predictions with enzymatic assays (e.g., NADPH-dependent NQO1 activity ).
  • Compare results with known inhibitors (e.g., dicoumarol for NQO1) .

Q. How should researchers integrate this compound into combination therapy studies?

  • Methodological Answer : Use synergistic/additive models (e.g., Chou-Talalay method) with standard drugs (e.g., doxorubicin for cancer). Steps:
  • Test single agents and combinations in a checkerboard assay.
  • Calculate combination indices (CI < 1 indicates synergy).
  • Assess mechanistic overlap via transcriptomics or proteomics .

Data Presentation and Reproducibility

Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Provide detailed synthetic procedures, including solvent volumes, temperatures, and reaction times.
  • Report NMR shifts (δ in ppm) with coupling constants (J in Hz) and MS fragmentation patterns.
  • Deposit raw data (e.g., spectral files, inhibition curves) in public repositories (e.g., Zenodo) .

Q. How can researchers critically evaluate the quality of existing literature on this compound?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Scrutinize methods for controls, sample sizes, and statistical rigor (e.g., ANOVA with post-hoc tests).
  • Cross-reference pharmacological claims with primary sources (e.g., enzyme assays vs. computational predictions) .

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